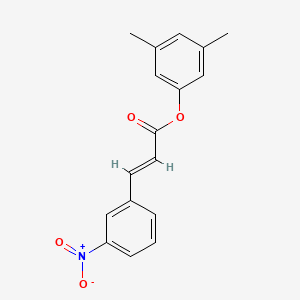![molecular formula C16H14N2O2S2 B5584142 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584142.png)
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a thienopyrimidine core, and a sulfanyl linkage
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the benzodioxole moiety and the sulfanyl linkage. Key steps may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.
Introduction of the Benzodioxole Moiety: This step often involves the use of benzodioxole-containing reagents under conditions that facilitate the formation of the desired linkage.
Formation of the Sulfanyl Linkage: This can be accomplished through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The benzodioxole and thienopyrimidine moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzodioxole or thienopyrimidine moieties.
Applications De Recherche Scientifique
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or polymers.
Mécanisme D'action
The mechanism of action of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole moiety can facilitate binding to specific sites, while the thienopyrimidine core may modulate biological activity through interactions with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-9-10(2)22-16-14(9)15(17-7-18-16)21-6-11-3-4-12-13(5-11)20-8-19-12/h3-5,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZFCMUPRFPGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
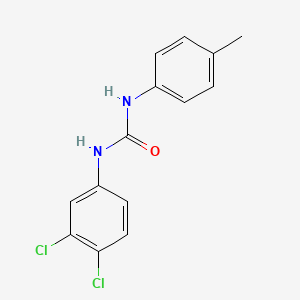
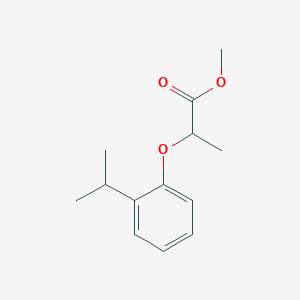

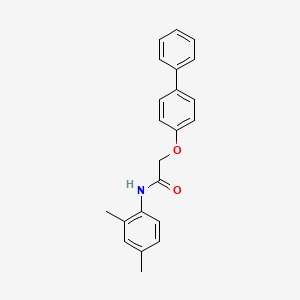
![N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5584084.png)
![[1-(4-BROMOPHENYL)-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL](/img/structure/B5584090.png)
![8-fluoro-2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5584091.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)
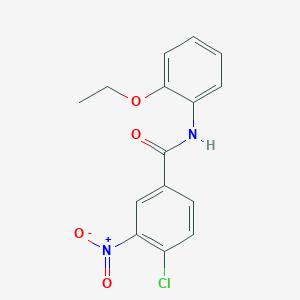
![5-(hydroxymethyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5584127.png)
![1-{3-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]propyl}-1H-1,2,3-benzotriazole dihydrochloride](/img/structure/B5584133.png)
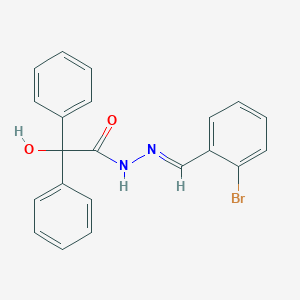
![2-{1-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5584145.png)
